molecular formula C12H8N4O5 B14606326 5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide CAS No. 60524-29-0

5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide

Cat. No.: B14606326
CAS No.: 60524-29-0
M. Wt: 288.22 g/mol
InChI Key: DDQXQJBIWMLKIR-UHFFFAOYSA-N
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Description

5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide is a heterocyclic aromatic compound that contains both nitro and amide functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of nitro groups on both the pyridine and phenyl rings makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by amide formation. One common method involves the nitration of pyridine with dinitrogen pentoxide in an organic solvent to form 3-nitropyridine . This intermediate can then be reacted with 4-nitroaniline under appropriate conditions to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For example, the nitration step can be performed in a continuous flow reactor, allowing for better control over reaction conditions and improved safety .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 5-amino-N-(4-aminophenyl)pyridine-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso derivatives or other oxidized products.

Scientific Research Applications

5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of nitro groups on both the pyridine and phenyl rings, which provides a high degree of reactivity and versatility for further chemical modifications.

Properties

CAS No.

60524-29-0

Molecular Formula

C12H8N4O5

Molecular Weight

288.22 g/mol

IUPAC Name

5-nitro-N-(4-nitrophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8N4O5/c17-12(8-5-11(16(20)21)7-13-6-8)14-9-1-3-10(4-2-9)15(18)19/h1-7H,(H,14,17)

InChI Key

DDQXQJBIWMLKIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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